molecular formula C6H7BrN2O2 B14337199 1-Methyl-3-nitropyridin-1-ium bromide CAS No. 105752-56-5

1-Methyl-3-nitropyridin-1-ium bromide

Cat. No.: B14337199
CAS No.: 105752-56-5
M. Wt: 219.04 g/mol
InChI Key: GEZUWSANQBFBEY-UHFFFAOYSA-M
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Description

1-Methyl-3-nitropyridin-1-ium bromide is a quaternary ammonium compound derived from pyridine It is characterized by the presence of a methyl group at the nitrogen atom and a nitro group at the third position of the pyridine ring, with bromide as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3-nitropyridin-1-ium bromide can be synthesized through a series of chemical reactions involving pyridine derivatives. One common method involves the nitration of 1-methylpyridine to introduce the nitro group at the third position. This is followed by quaternization with methyl bromide to form the final product. The reaction conditions typically involve the use of strong acids and controlled temperatures to ensure the desired substitution pattern .

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration and quaternization processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3-nitropyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-methyl-3-nitropyridin-1-ium bromide involves its ability to participate in redox reactions. It can effectively oxidize NADH to NAD+, disrupting cellular metabolic processes. This redox activity is attributed to the formation of reactive intermediates, such as the 1-methyl-3-nitropyridinyl radical, which can interact with various biomolecules .

Comparison with Similar Compounds

    1-Methyl-4-nitropyridin-1-ium bromide: Similar structure but with the nitro group at the fourth position.

    1-Methyl-3-chloropyridin-1-ium bromide: Chlorine substituent instead of the nitro group.

    1-Methyl-3-aminopyridin-1-ium bromide: Amino group instead of the nitro group

Uniqueness: 1-Methyl-3-nitropyridin-1-ium bromide is unique due to its specific substitution pattern, which imparts distinct redox properties and reactivity. The presence of both the methyl and nitro groups in the pyridine ring enhances its ability to participate in a variety of chemical reactions, making it a versatile compound in research and industrial applications .

Q & A

Q. What synthetic methodologies are employed to prepare 1-Methyl-3-nitropyridin-1-ium bromide, and how can reaction conditions be optimized for high yield?

Methodological Answer:
The synthesis typically involves quaternization of 3-nitropyridine using methyl bromide (or a methylating agent like methyl triflate) in a polar aprotic solvent (e.g., acetonitrile or DMF) under reflux. Key steps include:

  • Nitropyridine Preparation: Introduce the nitro group at the pyridine’s 3-position via nitration under controlled conditions (e.g., mixed acid at 0–5°C).
  • Methylation: React 3-nitropyridine with methyl bromide in a sealed tube or under nitrogen to form the pyridinium salt.
  • Purification: Recrystallize from ethanol/ether mixtures to remove unreacted precursors.

Optimization Strategies:

  • Vary stoichiometric ratios (1.2–2.0 equivalents of methyl bromide).
  • Adjust reaction time (12–48 hours) and temperature (60–80°C).
  • Monitor progress via TLC or NMR to minimize decomposition of the nitro group.

Reference: Similar quaternization protocols for phenanthrolinium bromides .

Q. How should researchers characterize the structural and electronic properties of this compound to confirm its identity and purity?

Methodological Answer:

  • Spectroscopy:
    • ¹H/¹³C NMR: Identify pyridinium ring protons (downfield shifts due to nitro and methyl groups). For example, the N-methyl group typically appears at δ 4.0–4.5 ppm .
    • FTIR: Confirm nitro group presence (asymmetric stretching at ~1520 cm⁻¹, symmetric at ~1350 cm⁻¹).
    • Mass Spectrometry (ESI-MS): Detect the molecular ion ([M]⁺) and bromide counterion.
  • Elemental Analysis: Validate C, H, N, and Br content (±0.3% deviation).
  • X-ray Crystallography: Resolve crystal structure using SHELX software for bond-length/angle analysis .

Purity Assessment:

  • Use HPLC with UV detection (λ = 254 nm) to quantify impurities (<1%).

Q. In studies reporting conflicting solubility data, what experimental approaches can resolve discrepancies for this compound?

Methodological Answer:

  • Standardized Protocols:
    • Saturation Shake-Flask Method: Dissolve excess compound in solvents (e.g., water, DMSO) at 25°C, filter, and quantify via UV-Vis calibration.
    • Control Variables: Temperature (±0.1°C), ionic strength, and pH.
  • Cross-Validation:
    • Compare results from HPLC, gravimetry, and ion-selective electrode (for bromide release).
    • Replicate synthesis to rule out polymorphic variations.
  • Computational Solubility Prediction: Use COSMO-RS or Hansen solubility parameters if experimental data remain inconsistent.

Reference: Analytical methodologies for bromide quantification in complex matrices .

Q. What advanced techniques are suitable for probing the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Kinetic Studies:
    • In-situ NMR: Track reaction progress (e.g., substitution at the methyl group) under varying temperatures.
    • Stopped-Flow UV-Vis: Monitor fast intermediates (e.g., charge-transfer complexes).
  • Computational Modeling:
    • DFT Calculations: Optimize transition states for SN2 pathways (software: Gaussian, ORCA).
    • Electrostatic Potential Maps: Visualize charge distribution to predict reactive sites.
  • Isotopic Labeling: Use ¹⁵N-labeled nitro groups to study electronic effects via kinetic isotope effects (KIE).

Q. How can the electrochemical properties of this compound be evaluated for ionic liquid applications?

Methodological Answer:

  • Conductivity: Measure ionic conductivity via impedance spectroscopy (frequency range: 1 Hz–1 MHz).
  • Thermal Stability: Perform TGA (10°C/min under N₂) to determine decomposition temperature (>200°C expected for ionic liquids).
  • Electrochemical Window: Use cyclic voltammetry (Pt electrode, 0.1 M TBAPF₆ in acetonitrile) to assess redox stability (±2.0 V vs. Ag/AgCl).
  • Viscosity: Employ a viscometer to correlate ionic mobility with temperature (Arrhenius plot).

Reference: Ionic liquid characterization methods for imidazolium bromides .

Q. What strategies mitigate nitro group reduction during synthetic modifications of this compound?

Methodological Answer:

  • Protective Atmospheres: Conduct reactions under nitrogen/argon to avoid unintended redox reactions.
  • Mild Reducing Agents: Use catalytic hydrogenation (Pd/C, H₂ at 1 atm) instead of strong reductants (e.g., LiAlH₄).
  • Low-Temperature Conditions: Maintain reactions below 0°C during nitro group transformations.
  • In-situ Monitoring: Use Raman spectroscopy to detect intermediates (e.g., nitroso or amine groups).

Q. How can researchers validate the environmental toxicity profile of this compound?

Methodological Answer:

  • Ecotoxicology Assays:
    • Algal Growth Inhibition: Expose Chlorella vulgaris to 10–100 ppm solutions for 72 hours.
    • Daphnia Mortality: Acute toxicity testing (48-hour LC₅₀).
  • Biodegradation Studies: Use OECD 301B (CO₂ evolution test) to assess mineralization rates.
  • Bioaccumulation Potential: Calculate logP values (experimental: shake-flask method; computational: ClogP).

Reference: Methyl bromide toxicity assessment frameworks .

Properties

CAS No.

105752-56-5

Molecular Formula

C6H7BrN2O2

Molecular Weight

219.04 g/mol

IUPAC Name

1-methyl-3-nitropyridin-1-ium;bromide

InChI

InChI=1S/C6H7N2O2.BrH/c1-7-4-2-3-6(5-7)8(9)10;/h2-5H,1H3;1H/q+1;/p-1

InChI Key

GEZUWSANQBFBEY-UHFFFAOYSA-M

Canonical SMILES

C[N+]1=CC=CC(=C1)[N+](=O)[O-].[Br-]

Origin of Product

United States

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